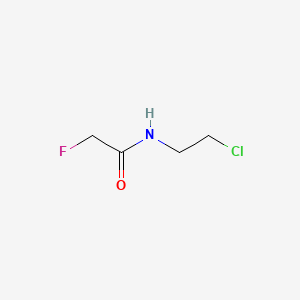
Acetamide, N-(2-chloroethyl)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-chloroethyl)-2-fluoro- is a chemical compound with the molecular formula C4H8ClFNO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 2-chloroethyl group and a fluorine atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro- typically involves the reaction of acetamide with 2-chloroethanol and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloroethyl and fluoro groups. The general reaction scheme is as follows:
Starting Materials: Acetamide, 2-chloroethanol, and a fluorinating agent.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-50°C.
Catalysts: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2-chloroethyl)-2-fluoro- may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-chloroethyl)-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted acetamides, N-oxides, and reduced amine derivatives.
Scientific Research Applications
Acetamide, N-(2-chloroethyl)-2-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-chloroethyl)-2-fluoro- involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-chloroethyl)-: Similar structure but lacks the fluorine atom.
Acetamide, N-(2-bromoethyl)-: Contains a bromoethyl group instead of a chloroethyl group.
Acetamide, N-(2-iodoethyl)-: Contains an iodoethyl group instead of a chloroethyl group.
Uniqueness
Acetamide, N-(2-chloroethyl)-2-fluoro- is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its non-fluorinated counterparts.
Properties
CAS No. |
459-98-3 |
|---|---|
Molecular Formula |
C4H7ClFNO |
Molecular Weight |
139.55 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-fluoroacetamide |
InChI |
InChI=1S/C4H7ClFNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |
InChI Key |
ZYJCQMHQFUNWMY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)
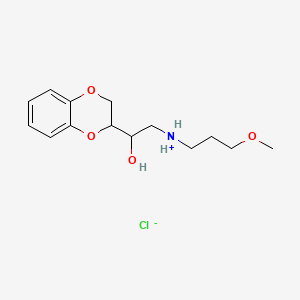
![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

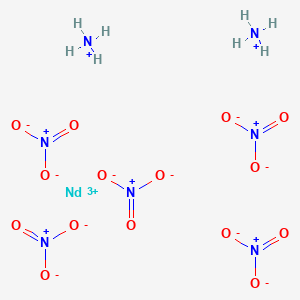
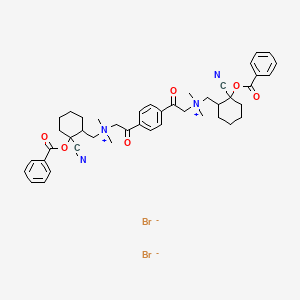
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
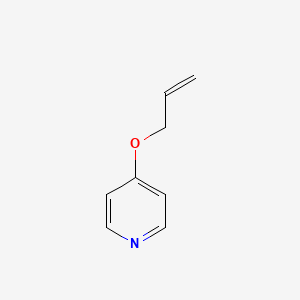

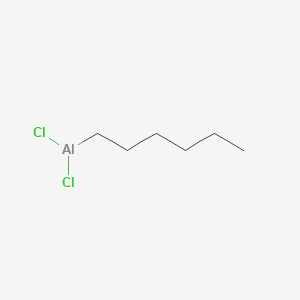
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
